![molecular formula C21H23F5 B14184314 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene CAS No. 845833-20-7](/img/structure/B14184314.png)
3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene involves multiple steps, including the introduction of fluorine atoms and the formation of the cyclopenta[a]naphthalene core. Common synthetic routes may involve the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often involving purification steps such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorine atoms can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Potential applications in medicine include the development of fluorinated pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as fluorinated polymers or coatings with unique properties like high chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the electronic properties of the compound, leading to specific reactivity patterns. The pathways involved may include the formation of stable complexes with metal ions or the modulation of enzyme activity in biological systems.
Comparación Con Compuestos Similares
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzoic acid
Comparison: Compared to these similar compounds, 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene has a more complex structure with additional alkyl groups and a cyclopenta[a]naphthalene core. This complexity contributes to its unique chemical properties and potential applications. The presence of multiple fluorine atoms in a specific arrangement also distinguishes it from other fluorinated compounds, providing distinct reactivity and stability.
Propiedades
Número CAS |
845833-20-7 |
|---|---|
Fórmula molecular |
C21H23F5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3,3,4,5,6-pentafluoro-2-pentyl-7-propyl-1,2-dihydrocyclopenta[a]naphthalene |
InChI |
InChI=1S/C21H23F5/c1-3-5-6-8-13-11-15-14-10-9-12(7-4-2)18(22)16(14)19(23)20(24)17(15)21(13,25)26/h9-10,13H,3-8,11H2,1-2H3 |
Clave InChI |
UJGNCWFBJGVYRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC2=C3C=CC(=C(C3=C(C(=C2C1(F)F)F)F)F)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



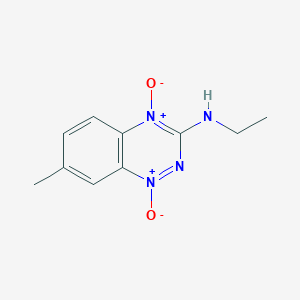
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
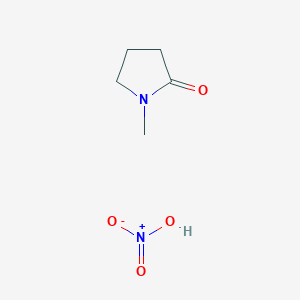
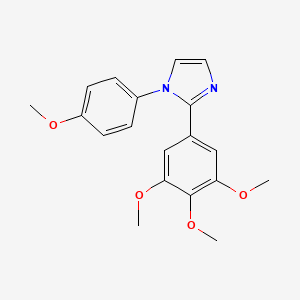
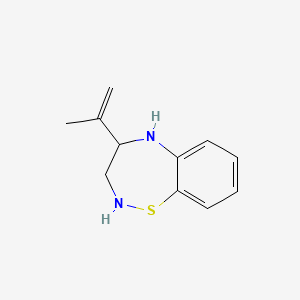


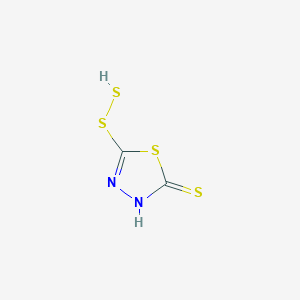
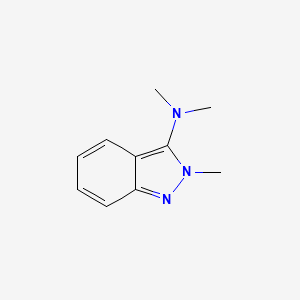
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
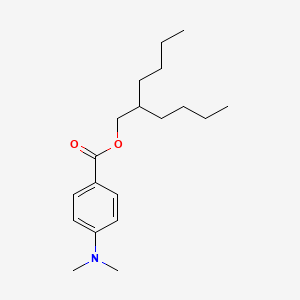
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
